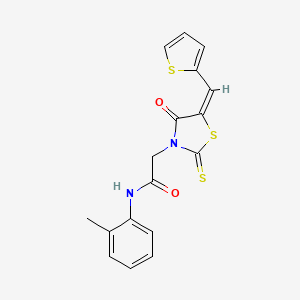

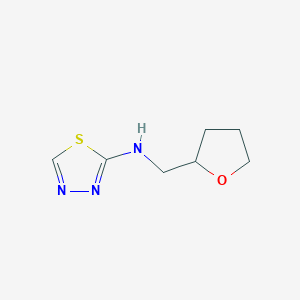

![molecular formula C23H29BrN4OS B2972398 N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476438-42-3](/img/structure/B2972398.png)

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups. It includes an adamantane core, which is a type of diamondoid and has unique structural, biological, and stimulus-responsive properties . Attached to this core is a 1,2,4-triazole ring, which is a type of heterocyclic compound often found in pharmaceuticals. The compound also contains a sulfanyl group attached to a bromophenyl group .

Molecular Structure Analysis

The adamantane core of the molecule is a fused ring structure that is highly symmetrical and rigid . The 1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The bromophenyl group is a phenyl ring with a bromine atom attached .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds with adamantane cores can undergo a wide range of radical-based functionalization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its functional groups. Adamantane itself is known to be a white solid with a camphor-like odor .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-inflammatory Applications

Antimicrobial Activity

Research has shown that adamantane derivatives, including those with triazole moieties, exhibit significant antimicrobial activity. For instance, a study synthesized various S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols and tested them against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Several compounds displayed potent antibacterial activity, highlighting their potential in developing new antimicrobial agents (Al-Abdullah et al., 2014).

Anti-inflammatory Activity

The same study also investigated the anti-inflammatory activity of these compounds, finding that some showed good dose-dependent activity against carrageenan-induced paw edema in rats. This suggests the potential of adamantane-triazole derivatives in treating inflammation-related conditions.

Quantum Chemical Analysis and Material Science Applications

Quantum Chemical Analysis

Another study performed spectral and quantum chemical analysis on adamantane-based compounds, including vibrational IR and Raman spectra interpretation through DFT calculations. These analyses help understand the electronic structure and charge transfer characteristics, which are crucial for designing materials with specific electronic properties (Al-Ghulikah et al., 2019).

Material Science

Adamantane derivatives have also been explored in the synthesis of new polymers and materials. For instance, polyamides containing adamantyl and diamantyl moieties have been developed, displaying medium inherent viscosities and high glass transition temperatures, indicating their potential for high-performance materials applications (Chern et al., 1998).

Catalysis and Synthetic Applications

Catalysis

Coordination polymers synthesized from adamantane and triazole derivatives have been shown to act as catalysts in reactions like the Chan-Evans-Lam arylation, underscoring their utility in organic synthesis and potential industrial applications (Pavlov et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound contains a 1,2,4-triazole ring, which is often associated with various biological activities such as antifungal, antiviral, and anticancer activities . The adamantane structure is known to interact with various biological targets, including viral proteins and ion channels.

Biochemical Pathways

Many 1,2,4-triazole compounds affect the ergosterol biosynthesis pathway, which is critical for the integrity of the fungal cell membrane .

Result of Action

Based on the known effects of similar compounds, it could potentially disrupt cell membrane integrity or interfere with essential biochemical pathways .

Eigenschaften

IUPAC Name |

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29BrN4OS/c1-2-28-20(26-27-22(28)30-14-15-3-5-19(24)6-4-15)13-25-21(29)23-10-16-7-17(11-23)9-18(8-16)12-23/h3-6,16-18H,2,7-14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFOMOZNKOGPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2972317.png)

![4-[(E)-2-(2-nitrophenyl)vinyl]pyridine](/img/structure/B2972327.png)

![3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol](/img/structure/B2972329.png)

![N-(3,4-diethoxyphenethyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2972330.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2972331.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2972337.png)

![4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2972338.png)